molecular formula C13H14IN3O B11068879 N-(2,5-dimethylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide

N-(2,5-dimethylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide

Cat. No.: B11068879
M. Wt: 355.17 g/mol
InChI Key: ZURPNLLIXVDRMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a dimethylphenyl group, an iodo-substituted pyrazole ring, and an acetamide moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide typically involves a multi-step process:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Iodination: The pyrazole ring is then iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Acetamide Formation: The iodinated pyrazole is reacted with 2-bromoacetamide in the presence of a base like potassium carbonate to form the acetamide linkage.

    Coupling with Dimethylphenyl Group: Finally, the dimethylphenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the acetamide group to an amine.

    Substitution: The iodine atom on the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions, often facilitated by palladium catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Palladium catalysts, nucleophiles like amines or thiols, inert atmosphere.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: Utilized in the development of new materials, including polymers and advanced coatings.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylphenyl)-2-(4-chloro-1H-pyrazol-1-yl)acetamide
  • N-(2,5-dimethylphenyl)-2-(4-bromo-1H-pyrazol-1-yl)acetamide
  • N-(2,5-dimethylphenyl)-2-(4-fluoro-1H-pyrazol-1-yl)acetamide

Uniqueness

N-(2,5-dimethylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide is unique due to the presence of the iodine atom on the pyrazole ring. This iodine substitution can significantly influence the compound’s reactivity, biological activity, and overall properties compared to its chloro, bromo, and fluoro analogs. The iodine atom can also serve as a handle for further functionalization, making the compound a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C13H14IN3O

Molecular Weight

355.17 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-(4-iodopyrazol-1-yl)acetamide

InChI

InChI=1S/C13H14IN3O/c1-9-3-4-10(2)12(5-9)16-13(18)8-17-7-11(14)6-15-17/h3-7H,8H2,1-2H3,(H,16,18)

InChI Key

ZURPNLLIXVDRMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C=N2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.